molecular formula C7H5N3O B138583 Pyrido[3,4-d]pyridazin-5(6H)-one CAS No. 125968-89-0

Pyrido[3,4-d]pyridazin-5(6H)-one

Cat. No. B138583
M. Wt: 147.13 g/mol
InChI Key: NKKMYEQJRLBGGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrido[3,4-d]pyridazin-5(6H)-one derivatives and related compounds has been explored through various synthetic routes. A general method for synthesizing pyridazin-3-one derivatives involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds, yielding products in excellent yield . Another approach describes a two-step synthesis of 4,6-disubstituted pyridazin-3(2H)-ones from 2-diethoxyphosphoryl-4-oxoalkanoates and hydrazines, followed by a Horner-Wadsworth-Emmons olefination . Additionally, a one-pot three-component synthesis has been reported for the construction of pyrido[2',1':2,3]imidazo[4,5-c]isoquinolines and related heterocycles, showcasing the versatility of these synthetic strategies . A novel approach to the pyrido[4,3-c]pyridazin-5(6H)-one ring has been developed from ethyl 3-methyl-4-pyridazinecarboxylate using an enamination/ring closure sequence .

Molecular Structure Analysis

The molecular structures of the synthesized compounds have been elucidated using various analytical and spectroscopic methods, including X-ray crystallography . For instance, the structure of a novel pyridazin-3(2H)-one derivative was confirmed by single-crystal X-ray diffraction, and its molecular geometry and vibrational frequencies were calculated using DFT/B3LYP methods . Similarly, the structure of a triazolopyridazine compound was confirmed by XRD, and DFT calculations were used to compare theoretical and experimental values .

Chemical Reactions Analysis

The synthesized pyridazinones have been used as intermediates for further chemical transformations. For example, 6-acetyl-3-oxopyridazine derivatives have been reacted with various aminoazoles to afford azolopyrimidine derivatives . The 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones have been converted to 3-chloro derivatives and then reacted with aromatic amines to form new 3-aminoaryl pyridazines . Additionally, isoxazolopyridazinones have been synthesized from functionalized vinyl sulfoxides through a one-pot two-step synthetic sequence .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds have been characterized through various techniques. The thermal stability of a pyridazin-3(2H)-one derivative was investigated using TGA/DTA thermal analysis, revealing stability up to its melting point . The electronic properties, such as HOMO-LUMO energy gaps and global reactivity descriptors, have been determined through DFT calculations . Hirshfeld surface analysis and energy frameworks have been employed to understand the intermolecular interactions and molecular packing in the crystal structures .

Scientific Research Applications

Synthesis and Biological Activity

Pyrido[3,4-d]pyridazin-5(6H)-one derivatives exhibit significant biological activities. They are recognized for their antitumor, antibacterial, analgesic, and diuretic activities. They function as selective inhibitors for phosphodiesterase 5 and phosphodiesterase 4. Moreover, these derivatives serve as novel GABA-A receptor benzodiazepine binding site ligands and possess molluscicidal activity, indicating their potential as biodegradable agrochemicals (Wojcicka & Nowicka-Zuchowska, 2018).

Catalytic Applications

The pyranopyrimidine core, closely related to Pyrido[3,4-d]pyridazin-5(6H)-one, is crucial in the medicinal and pharmaceutical sectors due to its extensive synthetic applications and bioavailability. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds employs various hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts. These catalysts are pivotal for synthesizing substituted pyrano/hexahydrofuro[2,3-d]pyrimidin-2-one derivatives through one-pot multicomponent reactions (Parmar, Vala, & Patel, 2023).

Importance in Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, including those from pyridine, demonstrate significant functionalities in organic synthesis, catalysis, and medicinal applications. They are utilized in forming metal complexes, designing catalysts, and developing potential N-oxide compounds with anticancer, antibacterial, and anti-inflammatory activities. The heterocyclic N-oxide motif is instrumental in advanced chemistry and drug development investigations, highlighting its relevance in organic syntheses, catalysis, and drug applications (Li et al., 2019).

Future Directions

The future directions for research on Pyrido[3,4-d]pyridazin-5(6H)-one could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications in treating diseases. The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are a rapidly growing area of organic synthesis .

properties

IUPAC Name

6H-pyrido[3,4-d]pyridazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-6-4-10-9-3-5(6)1-2-8-7/h1-4H,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKMYEQJRLBGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=CN=NC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618301
Record name Pyrido[3,4-d]pyridazin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[3,4-d]pyridazin-5(6H)-one

CAS RN

125968-89-0
Record name Pyrido[3,4-d]pyridazin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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